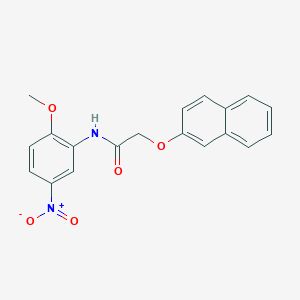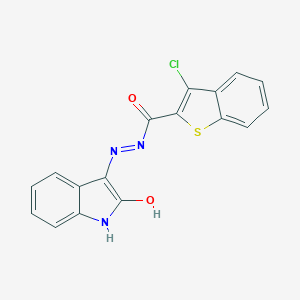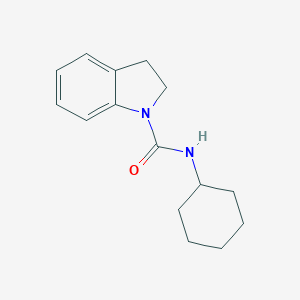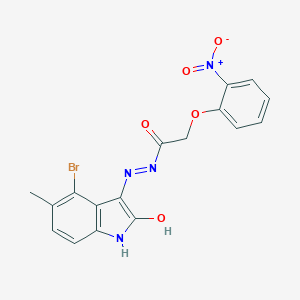![molecular formula C12H12N4O2 B465688 3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B465688.png)
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is a chemical compound with the molecular formula C12H12N4O2 It is known for its unique structure, which includes a hydrazono group attached to a pyrazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] typically involves the reaction of 4-acetylphenylhydrazine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-methoxyphenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-[(4-chlorophenyl)hydrazono]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
3-methyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone] is unique due to its specific hydrazono and acetyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12N4O2 |
|---|---|
Molekulargewicht |
244.25g/mol |
IUPAC-Name |
4-[(4-acetylphenyl)diazenyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H12N4O2/c1-7-11(12(18)16-13-7)15-14-10-5-3-9(4-6-10)8(2)17/h3-6H,1-2H3,(H2,13,16,18) |
InChI-Schlüssel |
ZJPPOYMIDZBRJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)C(=O)C |
Löslichkeit |
2.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-5-oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465608.png)

![2-({[2-(1-Cyclohexen-1-yl)ethyl]imino}methyl)-4-nitrophenol](/img/structure/B465645.png)
![2,4-Dichloro-6-[({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B465653.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide](/img/structure/B465655.png)


![5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465687.png)

![N-[4-(Morpholine-4-sulfonyl)-phenyl]-2-(4-nitro-phenoxy)-acetamide](/img/structure/B465726.png)
![4-[(anilinocarbonyl)amino]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B465727.png)

![N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE](/img/structure/B465730.png)

